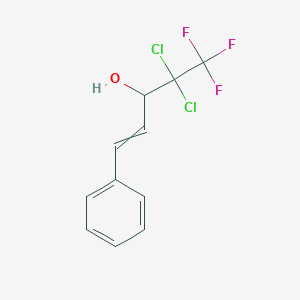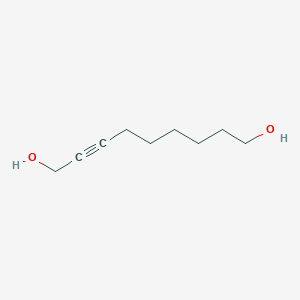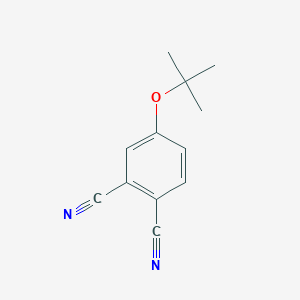
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL is an organic compound characterized by the presence of chlorine, fluorine, and phenyl groups. This compound is notable for its unique structural features, which include multiple halogen substitutions and a phenyl ring, making it a subject of interest in various chemical research fields.
Méthodes De Préparation
The synthesis of 4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL typically involves regioselective carbon-carbon bond formation. One common method uses 5,5,5-trifluoro-1-phenylpent-3-en-1-yne as a model substrate. The reaction conditions often involve the use of electrophiles and deuterium trap experiments to achieve the desired regioselectivity . The process may include the use of reagents such as methyllithium (MeLi) and lithium diisopropylamide (LDA) under controlled conditions to ensure the formation of the target compound .
Analyse Des Réactions Chimiques
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bond in the compound allows for addition reactions with hydrogen, halogens, or other electrophiles.
Common reagents used in these reactions include hydrogen gas, halogens, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying the effects of halogen substitutions on biological activity.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis, is ongoing.
Mécanisme D'action
The mechanism of action of 4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL involves its interaction with various molecular targets. The presence of halogen atoms and a phenyl ring allows the compound to participate in multiple pathways, including:
Electrophilic Addition: The double bond in the compound can react with electrophiles, leading to the formation of addition products.
Nucleophilic Substitution: Halogen atoms can be replaced by nucleophiles, resulting in the formation of substituted products.
Chelation: The compound can form chelates with metal ions, influencing its reactivity and stability.
Comparaison Avec Des Composés Similaires
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-phenylpent-3-en-1-yne: This compound shares the trifluoromethyl group but lacks the chlorine substitutions.
1-(4-Methylphenyl)-5-phenyl-2-(trifluoromethyl)pent-2-en-4-yn-1-ol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine and fluorine substitutions, which impart distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
103654-95-1 |
|---|---|
Formule moléculaire |
C11H9Cl2F3O |
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
4,4-dichloro-5,5,5-trifluoro-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H9Cl2F3O/c12-10(13,11(14,15)16)9(17)7-6-8-4-2-1-3-5-8/h1-7,9,17H |
Clé InChI |
FYIMUFIHHUQBJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(C(C(F)(F)F)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)




![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)

